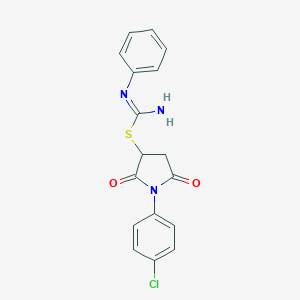![molecular formula C27H25NO7S3 B400955 DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400955.png)
DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups
準備方法
The synthesis of DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes include the Gould–Jacob, Friedländer, and Skraup methods, which are well-known for constructing quinoline derivatives . The reaction conditions often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance yield and reduce environmental impact .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
科学的研究の応用
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its anticancer properties and ability to interact with biological targets.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the dithiole rings can chelate metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar compounds include other quinoline derivatives and dithiole-containing molecules. For example:
Quinoline N-oxides: These compounds share the quinoline core but differ in their oxidation state and functional groups.
Dithiolethiones: These molecules contain dithiole rings and are known for their antioxidant properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar structural features but differ in their nitrogen atom arrangement.
Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups and potential for diverse applications.
特性
分子式 |
C27H25NO7S3 |
|---|---|
分子量 |
571.7g/mol |
IUPAC名 |
dimethyl 2-[7-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO7S3/c1-27(2)23(36)20(26-37-21(24(30)33-4)22(38-26)25(31)34-5)17-12-11-16(32-3)13-18(17)28(27)19(29)14-35-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
InChIキー |
NHQPFNSYPAFQBH-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
正規SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400873.png)
![N-[2-(2,5-Dichloro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400874.png)
![4-nitro-3-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400877.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B400878.png)




![N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B400888.png)
![(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B400889.png)
![4-[(2-methoxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400890.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(2-phenylhydrazinyl)-1,3-thiazol-4-one](/img/structure/B400893.png)
![2-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B400894.png)
![(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400896.png)
